IR and mass spectrometry data for N-Boc-4-nitrobenzenesulfonamide
IR and mass spectrometry data for N-Boc-4-nitrobenzenesulfonamide
An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-4-nitrobenzenesulfonamide
This guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) data for N-Boc-4-nitrobenzenesulfonamide, a key intermediate in synthetic and medicinal chemistry. As researchers and drug development professionals, a thorough understanding of the spectroscopic signature of such building blocks is paramount for reaction monitoring, quality control, and structural confirmation. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby providing a self-validating framework for analysis.
Introduction: The Molecular Architecture and Its Significance
N-Boc-4-nitrobenzenesulfonamide (tert-butyl N-(4-nitrophenyl)sulfonylcarbamate) is a versatile organic compound characterized by three critical functional moieties: a tert-butyloxycarbonyl (Boc) protecting group, an aromatic nitro group, and a sulfonamide linkage.[1] This unique combination makes it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceuticals.[2] The Boc group offers a robust yet easily cleavable protection for the sulfonamide nitrogen, stable to basic conditions but readily removed under mild acid.[1]
Accurate and unambiguous characterization is the bedrock of chemical synthesis. This guide will dissect the IR and MS data, providing the foundational knowledge required to confidently identify and assess the purity of N-Boc-4-nitrobenzenesulfonamide.
Synthesis and Sample Preparation: A Foundation for Quality Data
A common and reliable method for the synthesis of N-Boc-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Synthesis of N-Boc-4-nitrobenzenesulfonamide
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Dissolution: Dissolve 4-nitrobenzenesulfonamide in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
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Addition of Reagents: To the stirred solution, add triethylamine, DMAP (catalytic amount), and di-tert-butyl dicarbonate.
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Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄).
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Purification: The crude product is purified by evaporation of the solvent and subsequent recrystallization or column chromatography to yield N-Boc-4-nitrobenzenesulfonamide as a solid.[1]
Sample Preparation for Spectroscopic Analysis
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Infrared (IR) Spectroscopy (ATR-FTIR): A small amount of the dried, purified solid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Sufficient pressure is applied to ensure good contact between the sample and the crystal. This method requires minimal sample preparation and is non-destructive.
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Mass Spectrometry (ESI-MS): A dilute solution of the sample is prepared by dissolving a small quantity (approx. 1 mg) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, often with a small amount of formic acid to promote protonation for positive ion mode analysis. The solution is then introduced into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.
Infrared (IR) Spectroscopy Analysis: Probing Molecular Vibrations
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds and functional groups within the molecule.
The IR spectrum of N-Boc-4-nitrobenzenesulfonamide is a composite of the vibrations from the nitro group, the sulfonamide group, the Boc protecting group, and the aromatic ring. The most diagnostically significant absorptions are detailed below.
Data Presentation: Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Sulfonamide-NH (acylated) | 3300 - 3200 | Medium |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | C(CH₃)₃ | 2980 - 2950 | Medium |
| C=O Stretch | Boc (urethane carbonyl) | 1750 - 1720 | Strong |
| Asymmetric NO₂ Stretch | Ar-NO₂ | 1550 - 1475 | Strong |
| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium |
| Symmetric NO₂ Stretch | Ar-NO₂ | 1360 - 1290 | Strong |
| Asymmetric SO₂ Stretch | Sulfonamide | 1370 - 1335 | Strong |
| Symmetric SO₂ Stretch | Sulfonamide | 1170 - 1155 | Strong |
| C-N Stretch | Ar-S-N | 890 - 835 | Medium |
Note: The exact positions of these bands can vary slightly due to the solid-state nature of the sample and intermolecular interactions.
Causality Behind the Spectrum
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The Nitro Group (NO₂): The nitro group provides two of the most intense and characteristic bands in the spectrum.[3][4] The asymmetric stretch appears at a higher frequency (1550-1475 cm⁻¹) and the symmetric stretch at a lower frequency (1360-1290 cm⁻¹).[3][4] Their high intensity is due to the large change in dipole moment during these vibrations.[3]
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The Sulfonamide Group (SO₂): Similar to the nitro group, the sulfonyl group gives rise to strong asymmetric and symmetric stretching bands in the regions of 1370-1335 cm⁻¹ and 1170-1155 cm⁻¹, respectively.[5][6]
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The Boc Group (C=O): The carbonyl (C=O) stretch of the Boc protecting group is a prominent, strong absorption typically found around 1750-1720 cm⁻¹. Its position and intensity are highly diagnostic for the presence of this protecting group.
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Aromatic Ring: The presence of the benzene ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring skeletal vibrations between 1600-1400 cm⁻¹.[3]
Visualization: Key Functional Groups and Vibrations
Caption: Key IR vibrational modes of N-Boc-4-nitrobenzenesulfonamide.
Mass Spectrometry (MS) Analysis: Determining Molecular Weight and Structure
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For a molecule like N-Boc-4-nitrobenzenesulfonamide, a soft ionization technique such as ESI is preferred to minimize in-source fragmentation and observe the molecular ion.
Expected Molecular Ion
The molecular formula for N-Boc-4-nitrobenzenesulfonamide is C₁₁H₁₄N₂O₆S. The calculated monoisotopic mass is approximately 302.06 Da. In positive ion ESI-MS, the compound is expected to be observed as protonated or sodiated adducts.
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[M+H]⁺: 303.06 Da
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[M+Na]⁺: 325.04 Da
Fragmentation Pathway: A Self-Validating System
The fragmentation of N-Boc-4-nitrobenzenesulfonamide in tandem MS (MS/MS) experiments provides irrefutable evidence of its structure. The Boc group is notoriously labile in the gas phase and its characteristic losses are a key diagnostic feature.[7][8]
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Loss of Isobutylene (56 Da): A primary fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate which can then lose CO₂.[9]
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Loss of the entire Boc group (100 Da): Cleavage of the N-C bond of the Boc group results in the loss of the entire tert-butoxycarbonyl group.
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Loss of tert-Butoxy radical (73 Da): This is another common fragmentation of the Boc group.
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Cleavage of the S-N bond: Scission of the sulfonamide S-N bond can lead to fragments corresponding to the 4-nitrobenzenesulfonyl cation (m/z 186) or the Boc-protected amine fragment.
Data Presentation: Predicted Mass Fragments
| m/z (Da) | Proposed Fragment | Identity |
| 303.06 | [C₁₁H₁₅N₂O₆S]⁺ | [M+H]⁺ |
| 247.00 | [C₇H₇N₂O₄S]⁺ | [M+H - C₄H₈]⁺ |
| 203.02 | [C₆H₇N₂O₄S]⁺ | [M+H - Boc]⁺ |
| 186.00 | [C₆H₄NO₄S]⁺ | [4-nitrobenzenesulfonyl]⁺ |
| 57.07 | [C₄H₉]⁺ | [tert-butyl cation]⁺ |
Visualization: Proposed ESI-MS Fragmentation Pathway
Sources
- 1. N-Boc-4-nitrobenzenesulfonamide|CAS 895153-23-8 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
